molecular formula C10H10BrNO B3194521 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 851045-03-9

8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B3194521
CAS No.: 851045-03-9
M. Wt: 240.1 g/mol
InChI Key: GWEGGKYDFCDMJK-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that features a bromine atom attached to a benzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the bromination of a suitable benzoazepine precursor. One common method is the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This reaction is crucial as it avoids the formation of over-addition products.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, which can reduce the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGGKYDFCDMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Br)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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